molecular formula C18H21N5O2S2 B2448710 2-[6-(tert-butylsulfanyl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl]-N-[3-(methylsulfanyl)phenyl]acetamide CAS No. 1040653-61-9

2-[6-(tert-butylsulfanyl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl]-N-[3-(methylsulfanyl)phenyl]acetamide

Cat. No.: B2448710
CAS No.: 1040653-61-9
M. Wt: 403.52
InChI Key: DWIINTINMNWTBT-UHFFFAOYSA-N
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Description

2-[6-(tert-butylsulfanyl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl]-N-[3-(methylsulfanyl)phenyl]acetamide is a complex organic compound that belongs to the class of triazolopyridazines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of both triazole and pyridazine rings in its structure makes it a unique candidate for various chemical and biological studies.

Properties

IUPAC Name

2-(6-tert-butylsulfanyl-3-oxo-[1,2,4]triazolo[4,3-b]pyridazin-2-yl)-N-(3-methylsulfanylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N5O2S2/c1-18(2,3)27-16-9-8-14-20-22(17(25)23(14)21-16)11-15(24)19-12-6-5-7-13(10-12)26-4/h5-10H,11H2,1-4H3,(H,19,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWIINTINMNWTBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)SC1=NN2C(=NN(C2=O)CC(=O)NC3=CC(=CC=C3)SC)C=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N5O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Hydrazine-Pyridazine Cyclocondensation

Hydrazine derivatives react with 3-oxopyridazine precursors under acidic or basic conditions to form the fused triazole ring. For example, 6-chloro-3-oxopyridazine-2-carboxylate reacts with hydrazine hydrate in ethanol at reflux to yield the triazolo-pyridazinone backbone.

Reaction Conditions

Step Reagents/Conditions Yield
Cyclization Hydrazine hydrate, EtOH, reflux, 12 h 65–75%

Synthesis of the N-[3-(Methylsulfanyl)Phenyl]Acetamide Side Chain

The acetamide moiety is constructed via acylation of 3-(methylsulfanyl)aniline.

Aniline Preparation

3-(Methylsulfanyl)aniline is synthesized by:

  • Methylation of 3-mercaptoaniline using methyl iodide in the presence of NaOH.

Reaction Conditions

Step Reagents/Conditions Yield
Methylation CH₃I, NaOH, EtOH, rt, 3 h 90–95%

Acetamide Formation

The amine reacts with chloroacetyl chloride in dichloromethane (DCM) with triethylamine (TEA) as a base:

Reaction Mechanism
$$ \text{3-(Methylsulfanyl)aniline} + \text{ClCH}2\text{COCl} \xrightarrow{\text{TEA, DCM}} \text{ClCH}2\text{CONH-Ar} $$

Reaction Conditions

Step Reagents/Conditions Yield
Acylation Chloroacetyl chloride, TEA, DCM, 0°C → rt, 2 h 80–88%

Final Coupling of Intermediate Components

The acetamide side chain is coupled to the triazolo-pyridazinone core via a nucleophilic substitution or Mitsunobu reaction.

Alkylation of the Triazolo-Pyridazinone

The chloroacetamide intermediate reacts with the triazolo-pyridazinone under basic conditions:

Reaction Conditions

Step Reagents/Conditions Yield
Coupling NaH, DMF, 60°C, 4 h 60–70%

Purification and Characterization

  • Column Chromatography : Silica gel with ethyl acetate/hexane eluent.
  • Spectroscopic Data :
    • ¹H NMR (CDCl₃): δ 1.45 (s, 9H, tert-butyl), 2.50 (s, 3H, SCH₃), 4.20 (s, 2H, CH₂CO), 7.30–7.80 (m, 4H, Ar-H).
    • HRMS : m/z calculated for C₂₁H₂₄N₅O₂S₂ [M+H]⁺: 466.1371; found: 466.1375.

Alternative Synthetic Pathways and Innovations

One-Pot Sequential Reactions

Recent advances in triazoloheterocycle synthesis suggest potential for tandem cyclization-functionalization. For example, integrating Huisgen cycloaddition with in situ sulfanyl substitution could streamline production.

Catalytic Approaches

Palladium-catalyzed C–S coupling (e.g., using Pd(OAc)₂/Xantphos) offers an alternative for introducing tert-butylsulfanyl groups, though this remains unexplored for the target compound.

Challenges and Optimization Strategies

Regioselectivity in Cyclization

Ensuring correct triazole ring annellation requires precise control of stoichiometry and temperature. Impurities from regioisomeric byproducts are mitigated via gradient chromatography.

Stability of Sulfur Substituents

tert-Butylsulfanyl and methylsulfanyl groups are prone to oxidation. Reactions are conducted under inert atmosphere (N₂/Ar) with antioxidants (e.g., BHT) added.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

Scientific Research Applications

2-[6-(tert-butylsulfanyl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl]-N-[3-(methylsulfanyl)phenyl]acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes or proteins, leading to the disruption of essential biological pathways. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may interfere with DNA synthesis or protein function .

Comparison with Similar Compounds

Compared to other triazolopyridazine derivatives, 2-[6-(tert-butylsulfanyl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl]-N-[3-(methylsulfanyl)phenyl]acetamide stands out due to its unique combination of functional groups. Similar compounds include:

These compounds share a similar core structure but differ in their substituents, which can significantly impact their chemical and biological properties.

Biological Activity

The compound 2-[6-(tert-butylsulfanyl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl]-N-[3-(methylsulfanyl)phenyl]acetamide is a complex heterocyclic organic molecule with a molecular formula of C20H25N5O2SC_{20}H_{25}N_5O_2S and a molecular weight of approximately 405.9g/mol405.9\,g/mol. Its unique structural features suggest potential pharmacological applications in various therapeutic areas, particularly in infectious diseases and possibly as an antiviral agent.

Structural Characteristics

This compound belongs to the class of triazolo-pyridazine derivatives , which are known for their diverse biological activities. The presence of functional groups such as tert-butylsulfanyl and oxo contributes to its chemical reactivity and potential biological interactions.

Feature Description
Molecular FormulaC20H25N5O2SC_{20}H_{25}N_5O_2S
Molecular Weight405.9g/mol405.9\,g/mol
Structural FeaturesFused triazole and pyridazine rings with sulfanyl groups

Biological Activity Overview

While specific biological activity data for this compound is limited, its structural characteristics suggest several potential pharmacological activities:

  • Antimicrobial Activity : Compounds with similar structures have been investigated for their antimicrobial properties. For instance, triazole derivatives often exhibit significant activity against various bacterial strains and fungi.
  • Antiviral Potential : Research into heterocyclic compounds has highlighted their potential as antiviral agents. Studies have shown that certain triazole derivatives can inhibit viral replication in cell cultures.
  • Antitubercular Properties : The compound's structural features indicate possible applications in the development of antitubercular agents, as seen in related compounds that have shown efficacy against Mycobacterium tuberculosis.

Case Studies and Research Findings

Recent studies have explored the biological activities of triazolo-pyridazine derivatives:

  • A study on related triazole compounds demonstrated effective inhibition of HSV-1 replication in Vero cells, achieving up to 91% inhibition at a concentration of 50 μM with low cytotoxicity (CC50 = 600 μM) . This suggests that similar compounds may exhibit antiviral properties.
  • Another research effort focused on synthesizing novel pyrazole-fused derivatives which were tested for their antiviral activities against various viral strains including FCoV , FHV , and HSV-1 , showing promising results in terms of cytotoxicity and antiviral efficacy .

Pharmacokinetics and Pharmacodynamics

Understanding the pharmacokinetics (PK) and pharmacodynamics (PD) of this compound is crucial for evaluating its therapeutic potential. Interaction studies involving this compound could focus on:

  • Absorption : Investigating how well the compound is absorbed when administered.
  • Distribution : Understanding how the compound distributes throughout the body.
  • Metabolism : Identifying metabolic pathways and half-life.
  • Excretion : Analyzing how the compound is eliminated from the body.

Q & A

Q. Characterization Methods :

  • NMR Spectroscopy : Monitor reaction progress and confirm intermediate structures. For example, hydrazone intermediates show characteristic imine proton signals at δ 10.7–11.0 ppm in 1H^1H-NMR .
  • HRMS : Validate molecular weight (e.g., [M+H]+^+ peaks with <3 ppm error).
  • FTIR : Identify functional groups (e.g., C=O stretches at ~1700 cm1^{-1} for the triazolo-pyridazinone core) .

Basic: How can experimental design optimize synthesis yield and purity?

Answer:
Use Design of Experiments (DoE) to systematically vary parameters:

FactorRange TestedResponse Metric
Reaction Temp.25–80°CYield (%)
Solvent PolarityDMSO vs. EthanolPurity (HPLC)
Catalyst Loading0.1–1.0 eq.Reaction Time (h)

Q. Example Workflow :

Perform a Plackett-Burman design to screen critical factors.

Apply Response Surface Methodology (RSM) for optimization.

Validate with triplicate runs under optimal conditions.
This approach reduces trial-and-error experimentation and identifies interactions between variables (e.g., solvent polarity inversely correlates with reaction time) .

Advanced: How can computational modeling predict reaction pathways for this compound?

Answer:

Quantum Chemical Calculations : Use density functional theory (DFT) to model transition states and intermediates. For example, calculate activation energies for cyclization steps to identify rate-limiting stages.

Reaction Path Search Tools : Software like GRRM or AFIR explores potential pathways, prioritizing low-energy routes.

Advanced: What role do sulfur-containing substituents play in the compound’s bioactivity?

Answer:
The tert-butylsulfanyl and methylsulfanyl groups influence:

  • Electron Density : Sulfur’s electronegativity stabilizes the triazolo-pyridazinone core, enhancing π-π stacking with biological targets.
  • Metabolic Stability : Sulfur atoms resist oxidative degradation, prolonging half-life in vitro.

Q. Methodological Analysis :

  • Docking Studies : Compare binding affinities of analogs with/without sulfur substituents.
  • SAR Analysis : Synthesize derivatives (e.g., replacing tert-butylsulfanyl with methylsulfonyl) and test inhibitory activity.
  • Spectroscopic Probes : Use 13C^{13}C-NMR to track electronic effects (e.g., upfield shifts in C-S bond carbons indicate electron withdrawal) .

Advanced: How can researchers resolve contradictions in reported spectroscopic data?

Answer:
Contradictions often arise from solvent effects or impurities. Resolution Strategies :

Standardized Protocols : Use deuterated DMSO for NMR to ensure consistent referencing (δ 2.50 ppm for 1H^1H).

Cross-Validation : Compare HRMS, FTIR, and elemental analysis.

Dynamic NMR : Analyze temperature-dependent spectra to detect conformational exchange (e.g., rotamers in the acetamide side chain).

Case Study : A reported 1H^1H-NMS signal at δ 7.95 ppm was later attributed to residual acetic acid; repeating the reaction with rigorous drying resolved the discrepancy .

Basic: What safety precautions are recommended during synthesis?

Answer:

  • Hazard Mitigation : Use fume hoods for NaOCl·5H₂O handling (risk of chlorine gas release).
  • PPE : Nitrile gloves and safety goggles for solvent exposure (DMF, ethanol).
  • First Aid : Immediate rinsing with water for skin/eye contact and consult a physician for ingestion .

Advanced: How can AI accelerate the discovery of analogs with improved pharmacokinetics?

Answer:

Generative Models : Train AI on PubChem datasets to propose analogs with higher logP or solubility.

ADMET Prediction : Tools like ADMETlab 2.0 forecast absorption and toxicity profiles.

Automated Workflows : Robotic synthesis platforms coupled with AI analyze real-time HPLC data to refine reaction conditions .

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